

Application Notes and Protocols for the Functionalization of the Pyridazinone Ring

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Compound of Interest

Compound Name: 4-Bromo-6-chloropyridazin-3(2H)-one

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The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.^{[1][2][3][4][5]} Its derivatives have been investigated as anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system agents.^{[1][6]} This document provides detailed experimental procedures for the functionalization of the pyridazinone ring, a critical step in the synthesis of novel therapeutic candidates.

I. Synthesis of the Pyridazinone Core

The foundational pyridazinone structure can be synthesized through several reliable methods, primarily involving the cyclization of a 1,4-dicarbonyl precursor or its equivalent with hydrazine.

Protocol 1: Synthesis from β -Aroylpropionic Acids

A common and straightforward method involves the cyclization of β -aroylpropionic acids with hydrazine hydrate.^{[7][8]}

Experimental Protocol:

- Step 1: Friedel-Crafts Acylation. To a stirred solution of an appropriate aromatic hydrocarbon and succinic anhydride in a suitable solvent (e.g., carbon disulfide), add aluminum chloride (AlCl_3) portion-wise at a controlled temperature.^{[7][8]}

- Heat the reaction mixture and stir for several hours.
- After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
- Isolate the resulting β -aroylethylpropionic acid by filtration or extraction and purify by recrystallization.
- Step 2: Cyclization. Reflux the purified β -aroylethylpropionic acid with hydrazine hydrate (NH_2NH_2) in a suitable solvent such as ethanol.^[7]
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to allow the pyridazinone product to precipitate.
- Collect the solid by filtration, wash with a cold solvent, and recrystallize to obtain the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: Synthesis from 2(3H)-Furanones

An alternative versatile method utilizes the reaction of 2(3H)-furanone derivatives with hydrazine hydrate, which proceeds through a ring-opening and subsequent intramolecular cyclization.^{[6][9]}

Experimental Protocol:

- Dissolve the substituted 2(3H)-furanone derivative (1.0 equiv) in absolute ethanol.
- Add hydrazine hydrate (1.2-1.5 equiv) dropwise to the stirred solution at room temperature.
^[9]
- Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
- Cool the mixture to room temperature. The pyridazinone product will often precipitate from the solution.
- Collect the precipitate by filtration, wash with cold ethanol, and dry.^[9]

- If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel) or recrystallization.

II. N-Arylation of the Pyridazinone Ring

The nitrogen atom at the 2-position of the pyridazinone ring is a common site for functionalization, with N-arylation being a key transformation in modifying the pharmacological properties of these compounds.

Protocol 3: Copper-Catalyzed N-Arylation with Diaryliodonium Salts

This protocol describes a mild and efficient method for the N-arylation of pyridazinones using a copper catalyst.[\[10\]](#)

Materials:

- Pyridazinone derivative
- Diaryliodonium salt (e.g., Diphenyliodonium hexafluorophosphate)
- Copper(I) chloride (CuCl)
- Triethylamine (Et₃N)
- Anhydrous toluene
- Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Experimental Protocol:

- To a flame-dried round-bottom flask, add the pyridazinone (1.0 equiv), diaryliodonium salt (1.1 equiv), and CuCl (10 mol%).[\[10\]](#)
- Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
- Add anhydrous toluene via syringe, followed by triethylamine (2.0 equiv).[\[10\]](#)

- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.[\[10\]](#)
- Upon completion, quench the reaction with a saturated aqueous solution of NaHCO_3 .
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the N-arylated pyridazinone.

III. C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents onto the pyridazinone core, typically at a halogenated position.[\[11\]](#)[\[12\]](#)[\[13\]](#) This is crucial for exploring structure-activity relationships.

Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of a bromo-pyridazinone derivative with an arylboronic acid.
[\[11\]](#)[\[14\]](#)

Materials:

- Bromo-pyridazinone derivative (e.g., 3-bromo-6-(thiophen-2-yl)pyridazine)
- (Hetero)arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., 2M aqueous Na_2CO_3 solution)

- Solvent system (e.g., 1,2-dimethoxyethane (DME) and ethanol)

Experimental Protocol:

- In a reaction vessel, combine the bromo-pyridazinone derivative (1.0 equiv), the (hetero)arylboronic acid (1.1-1.5 equiv), and the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%).
- Purge the vessel with an inert gas (e.g., Argon or Nitrogen).[\[15\]](#)
- Add the solvent system (e.g., DME/Ethanol) and the aqueous base (e.g., 2M Na_2CO_3).[\[14\]](#)
- Heat the reaction mixture to 80 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting halide.[\[14\]](#)[\[15\]](#)
- Cool the reaction to room temperature and add water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, dry over a drying agent (e.g., Na_2SO_4), filter, and evaporate the solvent.
- Purify the residue by column chromatography on silica gel to obtain the desired coupled product.

IV. Data Presentation

The following tables summarize quantitative data for the biological activity of various functionalized pyridazinone derivatives.

Table 1: Vasodilatory and Antiplatelet Activity of Pyridazinone Derivatives

Compound ID	Modification	Biological Activity	IC ₅₀ / EC ₅₀ (μM)	Reference
9	2-position substitution	Vasodilatory action	0.051	[6]
10	N,O-dibenzyl derivative	Vasodilator and antiplatelet	35.3	[6]
16	6-phenyl-dihydropyridazinone	Vasorelaxant activity	0.339	[6]
17	Ester analog of 16	Vasorelaxant activity	1.225	[6]
18	Hydrazide derivative of 16	Vasorelaxant activity	1.204	[6]
19	6-fluoroarylpyridazinone	Vasorelaxant activity	0.250	[6]
Prazosin	Standard	Vasorelaxant activity	0.487	[6]
Hydralazine	Standard	Vasorelaxant activity	18.210	[6]

Table 2: Anticancer Activity of Pyridazinone Derivatives

Compound ID	Target	Biological Activity	IC ₅₀ / TGI	Reference
37	BTK enzyme	Potent inhibition	2.1 nM	[6]
38	FGFR	Anticancer effect	91.6% TGI @ 50 mg/kg	[6]

Table 3: MAO-B Inhibitory Activity of Pyridazinone Derivatives

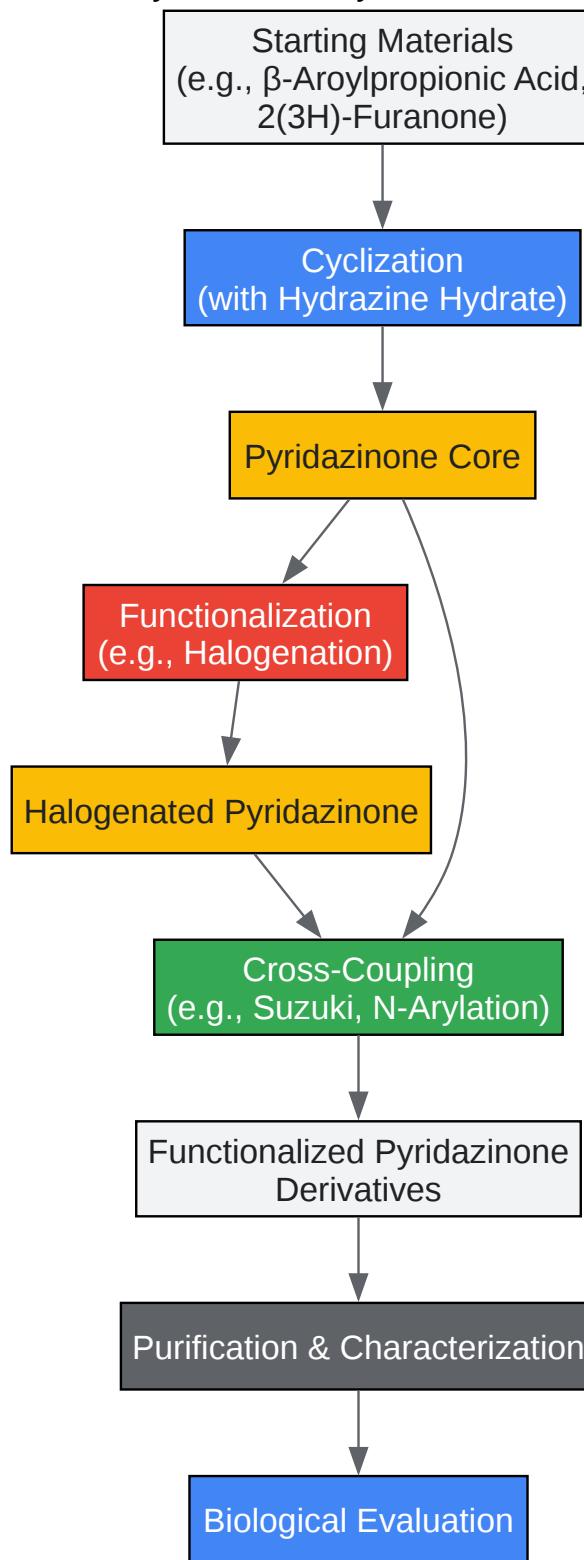
Compound ID	Modification	Biological Activity	IC ₅₀ (µM)	Selectivity Index (MAO-B vs MAO-A)	Reference
TR16	p-chloro substituent	MAO-B Inhibition	0.17	>235.29	[16]
TR2	p-chloro substituent	MAO-B Inhibition	0.27	84.96	[16]

V. Visualizations

Experimental Workflow and Signaling Pathways

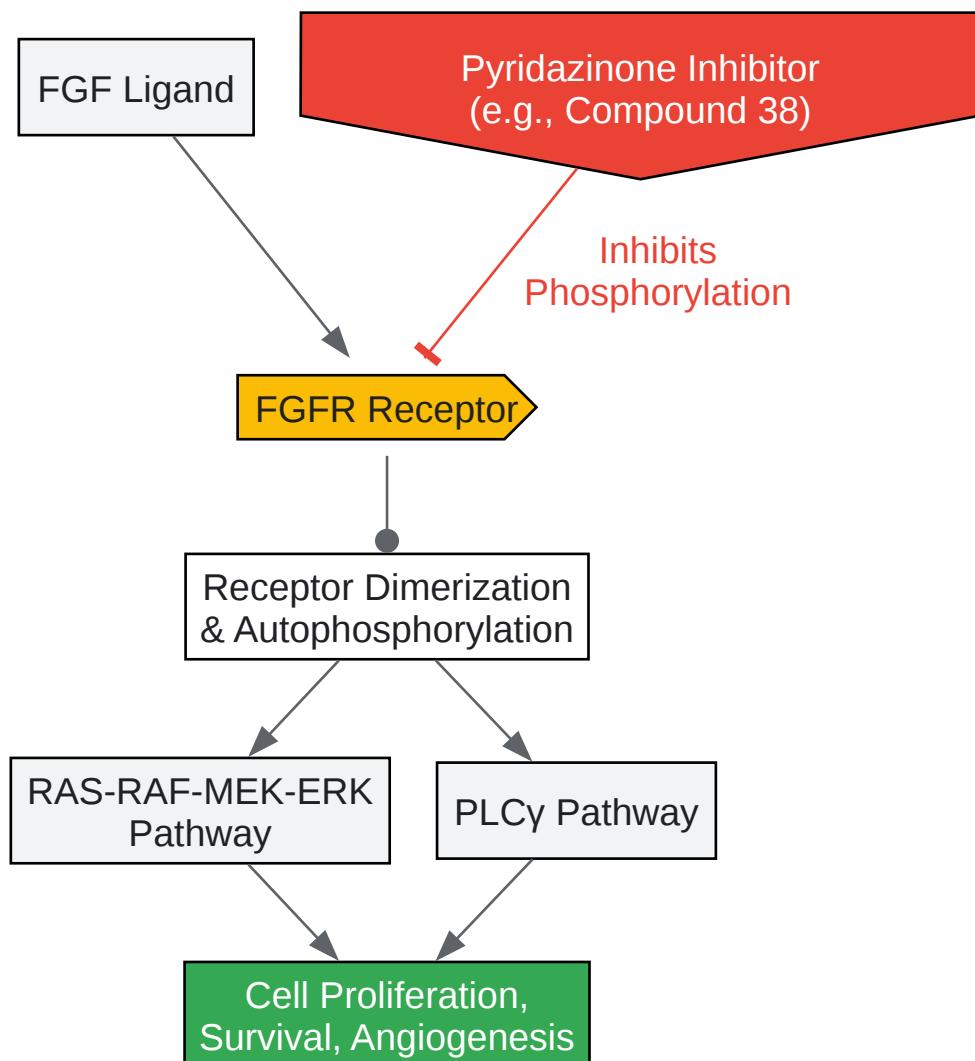
The following diagrams illustrate a general experimental workflow for the synthesis and functionalization of pyridazinones, and a simplified signaling pathway targeted by pyridazinone-based inhibitors.

General Workflow for Pyridazinone Synthesis and Functionalization

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Caption: A typical workflow for synthesizing and diversifying the pyridazinone scaffold.

Simplified FGFR Signaling Pathway Inhibition

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Caption: Inhibition of the FGFR signaling pathway by a pyridazinone derivative.[6]

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